Pentyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a pentyl ester group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-bromo-4-fluoroaniline, which is then subjected to a series of reactions including acylation, cyclization, and esterification to form the final product. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as triethylamine, and reagents like acetic anhydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the bromine or fluorine positions.
Scientific Research Applications
Pentyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Pentyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
- 3-Bromo-4-fluorophenyl methyl ether
- 4-Fluorophenylboronic acid
Uniqueness
Compared to similar compounds, Pentyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its tetrahydropyrimidine core and pentyl ester group.
Properties
Molecular Formula |
C17H20BrFN2O3 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
pentyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20BrFN2O3/c1-3-4-5-8-24-16(22)14-10(2)20-17(23)21-15(14)11-6-7-13(19)12(18)9-11/h6-7,9,15H,3-5,8H2,1-2H3,(H2,20,21,23) |
InChI Key |
MVFSCGYIRIMFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.